(4-Butoxyphenyl)(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

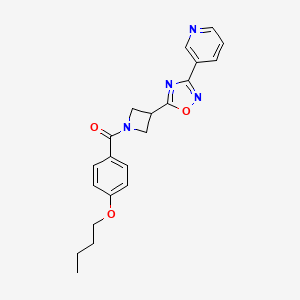

The compound "(4-Butoxyphenyl)(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" is a structurally complex molecule featuring a central azetidine ring substituted with a 1,2,4-oxadiazole heterocycle and a pyridinyl group. The 4-butoxyphenyl moiety is linked via a methanone bridge.

Properties

IUPAC Name |

(4-butoxyphenyl)-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-2-3-11-27-18-8-6-15(7-9-18)21(26)25-13-17(14-25)20-23-19(24-28-20)16-5-4-10-22-12-16/h4-10,12,17H,2-3,11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCVIWUMKIHCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxyphenyl)(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile. For example, the reaction of 3-pyridinecarboxylic acid hydrazide with an appropriate nitrile under acidic conditions can yield the desired oxadiazole ring.

Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under basic conditions.

Coupling Reactions: The final step involves coupling the 4-butoxyphenyl group with the azetidine-oxadiazole intermediate. This can be done using a variety of coupling agents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring or the azetidine ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Butoxyphenyl)(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic components, which are often found in bioactive molecules.

Medicine

Medically, the compound holds potential as a lead compound for drug development. Its structural features are reminiscent of pharmacophores found in various therapeutic agents, making it a candidate for further investigation in drug discovery programs.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic and heterocyclic structures.

Mechanism of Action

The mechanism by which (4-Butoxyphenyl)(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The oxadiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

The 1,2,4-oxadiazole ring is a key pharmacophore in many bioactive molecules. For example, the patent compound "(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one" shares the 1,2,4-oxadiazole core but incorporates a cyclopropyl substituent and a trifluoromethylphenyl group. This compound exhibits enhanced metabolic stability compared to non-oxadiazole analogues, attributed to the electron-withdrawing nature of the oxadiazole ring . By contrast, the target compound’s pyridinyl substituent may enhance solubility or receptor binding affinity due to its aromatic nitrogen atom .

Azetidine-Containing Derivatives

Azetidine rings, as saturated four-membered heterocycles, are increasingly used to improve conformational rigidity and bioavailability. For instance, "[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone" (Compound 3a) contains a pyridin-3-yl methanone group similar to the target compound but lacks the azetidine and oxadiazole moieties. Studies on Compound 3a highlight its moderate COX-2 inhibition (IC₅₀ = 12 µM), suggesting that the azetidine ring in the target compound could confer improved steric specificity for enzyme interactions .

Pyridine-Based Analogues

Pyridine derivatives are prevalent in kinase inhibitors and antimicrobial agents. The target compound’s pyridin-3-yl group is structurally analogous to fragments in FDA-approved drugs like crizotinib. Computational studies on pyridine-containing molecules indicate that the nitrogen atom’s position (e.g., pyridin-3-yl vs. pyridin-2-yl) significantly impacts binding to hydrophobic pockets in target proteins .

Data Table: Structural and Hypothetical Property Comparison

Research Findings and Methodological Insights

Similarity Coefficient Analysis

Binary fingerprint analysis using Tanimoto coefficients (Tc) reveals moderate similarity (Tc = 0.45–0.60) between the target compound and oxadiazole/azetidine derivatives, suggesting shared pharmacophoric features but divergent side chains . For example, Tc = 0.52 when compared to the patent compound in , indicating partial overlap in hydrophobic and hydrogen-bonding regions.

Graph-Based Structural Comparison

However, the 4-butoxyphenyl group introduces steric bulk that may limit membrane permeability compared to smaller substituents.

Biological Activity

The compound (4-Butoxyphenyl)(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel derivative featuring a complex structure that combines a butoxyphenyl group with a pyridine and an oxadiazole moiety. This structure suggests potential for diverse biological activities, particularly in antimicrobial and anticancer domains. The oxadiazole ring is known for its significant pharmacological applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Structure and Properties

The molecular structure of the compound can be represented as follows:

This indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities. Below are key findings regarding the biological activity of this specific compound:

Antimicrobial Activity

- Antibacterial Effects : The compound has been tested against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of oxadiazole exhibit stronger antibacterial properties than traditional antibiotics like gentamicin and ampicillin .

- Antifungal Activity : Similar derivatives have also shown antifungal properties, particularly against strains such as Candida albicans, with MIC values indicating effective inhibition .

Anticancer Activity

Research indicates that compounds with the oxadiazole structure can inhibit cancer cell proliferation. For instance:

- Compounds similar to the target molecule have demonstrated significant inhibitory effects on breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .

The biological activities of oxadiazole derivatives are often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. For example:

- Inhibition of enoyl-acyl carrier protein (ACP) reductase has been identified as a mechanism for the antibacterial action of certain oxadiazole derivatives .

Case Studies

- Dhumal et al. (2016) : Investigated the antitubercular activity of oxadiazole derivatives, finding them effective against Mycobacterium bovis BCG. Molecular docking studies revealed strong binding affinities to critical enzymes involved in fatty acid biosynthesis .

- Desai et al. (2018) : Focused on pyridine-based oxadiazoles, reporting enhanced activity against S. aureus and E. coli, with some compounds exhibiting neuroprotective properties alongside their antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.